molecular formula C5H12ClNO2S B3022986 (3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride CAS No. 329325-18-0

(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride

Cat. No.: B3022986
CAS No.: 329325-18-0
M. Wt: 185.67 g/mol
InChI Key: QXTFWVCBUONAOS-UHFFFAOYSA-N
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Description

(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a sulfone group (1,1-dioxide) and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide or sulfoxide under reducing conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Higher oxidation states of the sulfone group.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfone group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene: The parent compound without the sulfone and amine groups.

    3-Methylthiophene-1,1-dioxide: The oxidized form without the amine group.

    3-Aminothiophene: The amine derivative without the sulfone group.

Uniqueness

(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride is unique due to the presence of both the sulfone and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

3-methyl-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5(6)2-3-9(7,8)4-5;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTFWVCBUONAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329325-18-0
Record name 3-amino-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride
Reactant of Route 2
(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride
Reactant of Route 3
(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride
Reactant of Route 4
(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride
Reactant of Route 5
(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride
Reactant of Route 6
(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine hydrochloride

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